molecular formula C16H17ClN2O6S B11426985 Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11426985
M. Wt: 400.8 g/mol
InChI Key: HMNOPWSDXIUARW-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, oxazole derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often explored for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. This compound may be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, compounds with similar structures are investigated for their therapeutic potential. They may serve as lead compounds for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry

In the industrial sector, thiophene derivatives are used in the production of materials with specific properties, such as conductive polymers, dyes, and pigments. This compound may find applications in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and exhibit similar chemical properties.

    Oxazole derivatives: Compounds with the oxazole ring system, which may have comparable biological activities.

    Chlorinated aromatic compounds:

Uniqueness

The uniqueness of 2,4-DIETHYL 5-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClN2O6S

Molecular Weight

400.8 g/mol

IUPAC Name

diethyl 5-[(4-chloro-3-methyl-1,2-oxazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H17ClN2O6S/c1-5-23-15(21)9-7(3)12(16(22)24-6-2)26-14(9)18-13(20)11-10(17)8(4)19-25-11/h5-6H2,1-4H3,(H,18,20)

InChI Key

HMNOPWSDXIUARW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=NO2)C)Cl

Origin of Product

United States

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